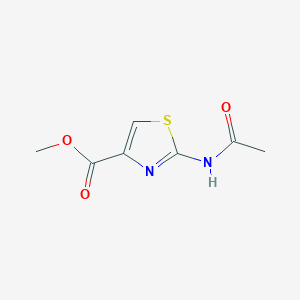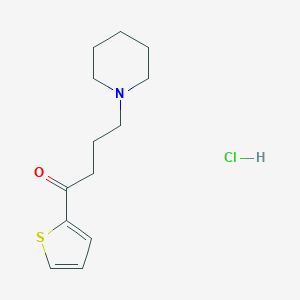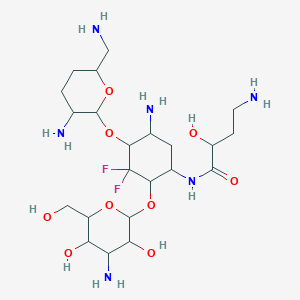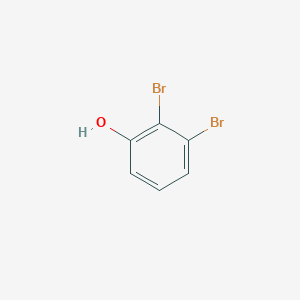
2,5-二溴-3-氟吡啶
描述
2,5-Dibromo-3-fluoropyridine is a chemical compound with the molecular formula C5H2Br2FN . It has a molecular weight of 254.88 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 2,5-Dibromo-3-fluoropyridine and similar compounds involves various methods. For instance, the synthesis of fluorinated pyridines involves the introduction of fluorine atoms into lead structures . The Umemoto reaction and Balts-Schiemann reaction are some of the methods used .Molecular Structure Analysis
The InChI code for 2,5-Dibromo-3-fluoropyridine is 1S/C5H2Br2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving 2,5-Dibromo-3-fluoropyridine are complex. For example, the Suzuki reaction of 3 with a range of aryl iodides gave 3-monosubstituted 5-bromo-2-fluoropyridines in excellent yields .Physical And Chemical Properties Analysis
2,5-Dibromo-3-fluoropyridine is a solid at room temperature . The compound has a density of 2.137±0.06 g/cm3 .科学研究应用
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds with significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms, which are strong electron-withdrawing substituents, gives these compounds reduced basicity and reactivity compared to their chlorinated and brominated analogues . 2,5-Dibromo-3-fluoropyridine can serve as a precursor in the synthesis of various fluoropyridines, including those substituted with additional fluorine atoms.
Radiopharmaceuticals
The synthesis of 18 F-substituted pyridines is of special interest for their potential use as imaging agents in medical applications, particularly in positron emission tomography (PET) scans . 2,5-Dibromo-3-fluoropyridine could be used as a starting material for the preparation of these radiolabeled compounds.
Agricultural Chemistry
In the search for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification2,5-Dibromo-3-fluoropyridine has been used as a starting material for the synthesis of herbicides and insecticides .
Pharmaceutical Development
Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom. The unique properties conferred by the fluorine atom make 2,5-Dibromo-3-fluoropyridine a valuable intermediate in the development of new medicinal compounds .
Material Science
The unique properties of fluorinated pyridines also extend to material science, where they can be used to create materials with specific electronic or physical properties2,5-Dibromo-3-fluoropyridine can contribute to the development of advanced materials with tailored characteristics .
Organic Synthesis
As a versatile building block in organic synthesis, 2,5-Dibromo-3-fluoropyridine can be involved in various substitution reactions to create a wide array of organic compounds. Its reactivity allows for selective transformations that are crucial in complex molecule construction .
Environmental Chemistry
The study of the environmental fate of fluorinated compounds is an important aspect of environmental chemistry2,5-Dibromo-3-fluoropyridine can be used to study degradation pathways and the impact of fluorinated compounds on ecosystems .
Analytical Chemistry
In analytical chemistry, fluorinated compounds can serve as standards or reagents in the analysis of complex mixtures2,5-Dibromo-3-fluoropyridine could be used to develop new analytical methods or improve existing ones .
安全和危害
未来方向
The future directions for 2,5-Dibromo-3-fluoropyridine and similar compounds involve their use in various fields. For instance, fluoropyridines are used in the search for new agricultural products having improved physical, biological, and environmental properties . They are also used in the medical treatment, with about 10% of the total sales of pharmaceuticals currently used for the medical treatment being drugs containing fluorine atom .
属性
IUPAC Name |
2,5-dibromo-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEENLQKOTDHQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625579 | |
| Record name | 2,5-Dibromo-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-fluoropyridine | |
CAS RN |
156772-60-0 | |
| Record name | 2,5-Dibromo-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromo-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Q & A
Q1: What is the significance of 2,5-dibromo-3-fluoropyridine in the synthesis of liquid crystal compounds?
A1: 2,5-Dibromo-3-fluoropyridine serves as a crucial intermediate in synthesizing 3-fluoropyridine-based liquid crystal compounds []. The bromine atoms at the 2- and 5- positions can be substituted with various side chains to fine-tune the properties of the final liquid crystal molecule. This flexibility allows for the creation of compounds with desired characteristics, such as specific spontaneous polarization values and melting points, which are essential for liquid crystal applications.
Q2: How is 2,5-dibromo-3-fluoropyridine synthesized according to the provided abstract?
A2: The abstract outlines a multi-step synthesis starting from either 2-amino-5-bromopyridine or 3-fluoro-2-hydroxypyridine. These starting materials undergo a series of reactions to ultimately yield 2,5-dibromo-3-fluoropyridine. The specific reaction conditions and reagents used in each step are not detailed in the abstract [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B126390.png)




